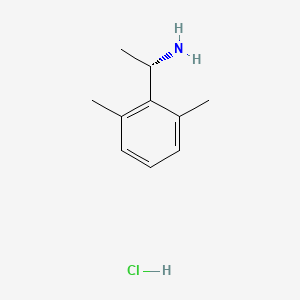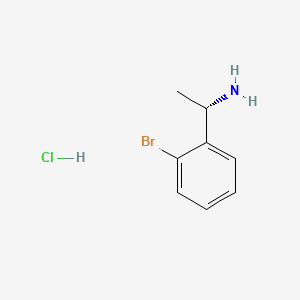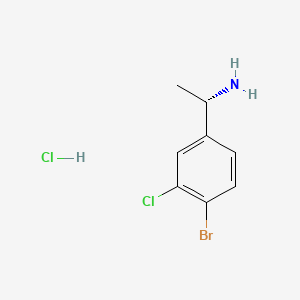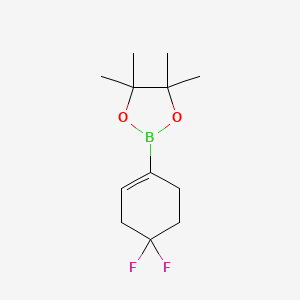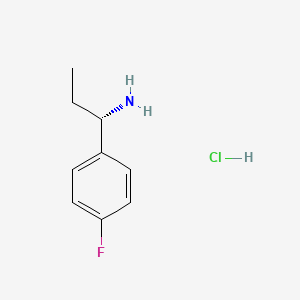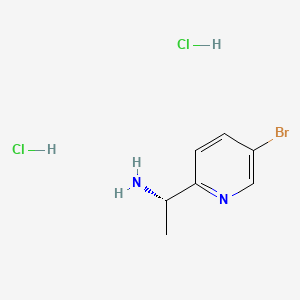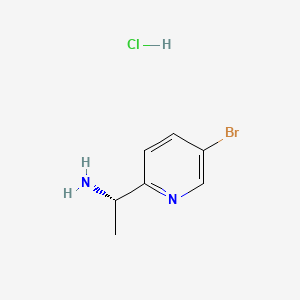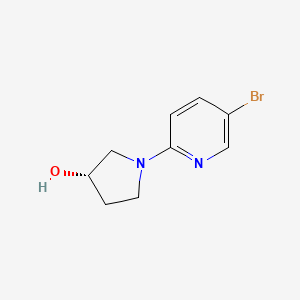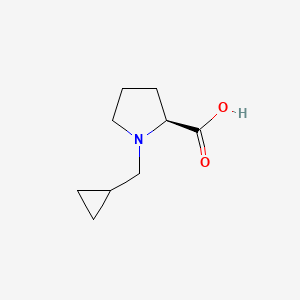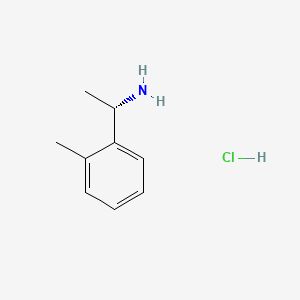![molecular formula C8H4F3NOS B592020 6-(Trifluoromethoxy)benzo[d]thiazole CAS No. 876500-72-0](/img/structure/B592020.png)
6-(Trifluoromethoxy)benzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Trifluoromethoxy)benzo[d]thiazole is a chemical compound with the molecular formula C8H4F3NOS. It is characterized by the presence of a trifluoromethoxy group attached to a benzothiazole ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science .
作用機序
Target of Action
Thiazole derivatives have been known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives, in general, are known to interact with their targets, leading to changes that result in their observed biological activities .
Biochemical Pathways
Thiazole derivatives have been reported to influence various biochemical pathways, contributing to their wide range of biological activities .
Result of Action
Some thiazole derivatives have been reported to show anti-inflammatory and analgesic activity with a fast onset of action .
生化学分析
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .
Cellular Effects
Thiazole derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethoxy)benzo[d]thiazole typically involves the reaction of 2-mercaptoaniline with trifluoromethoxy-substituted benzoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired purity .
化学反応の分析
Types of Reactions
6-(Trifluoromethoxy)benzo[d]thiazole undergoes various chemical reactions, including:
Electrophilic substitution: The benzothiazole ring can undergo electrophilic substitution reactions at the carbon atoms, particularly at the C-2 and C-5 positions.
Nucleophilic substitution: The trifluoromethoxy group can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Nucleophilic substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Major Products Formed
Electrophilic substitution: Products include halogenated or nitrated derivatives of this compound.
Nucleophilic substitution: Products include derivatives with various nucleophiles replacing the trifluoromethoxy group.
科学的研究の応用
6-(Trifluoromethoxy)benzo[d]thiazole has a wide range of applications in scientific research:
類似化合物との比較
Similar Compounds
Uniqueness
6-(Trifluoromethoxy)benzo[d]thiazole is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals .
特性
IUPAC Name |
6-(trifluoromethoxy)-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NOS/c9-8(10,11)13-5-1-2-6-7(3-5)14-4-12-6/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHITZHCZUWQDBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696671 |
Source


|
| Record name | 6-(Trifluoromethoxy)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876500-72-0 |
Source


|
| Record name | 6-(Trifluoromethoxy)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes 6-(trifluoromethoxy)benzo[d]thiazole a promising scaffold for developing new anti-infective agents?
A1: this compound derivatives have shown promising anti-infective activity, specifically against bacteria. [] This scaffold provides a good starting point for developing new anti-infective agents due to the presence of the trifluoromethoxy group and the benzo[d]thiazole core. These structural features can contribute to enhanced pharmacological properties, such as improved metabolic stability and target affinity. Further research exploring modifications to this scaffold can potentially lead to the development of novel and effective anti-infective drugs.
Q2: How has the "click chemistry" approach been employed in the study of this compound derivatives?
A2: Researchers have utilized the alkyne-azide click reaction with 2-propargylamino-6-(trifluoromethoxy)benzo[d]thiazoles to efficiently synthesize a library of compounds. [] This strategy allows for the rapid and modular introduction of diverse pharmacologically active fragments onto the core scaffold. This approach is highly valuable in medicinal chemistry for exploring structure-activity relationships and identifying promising lead compounds for further development.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
